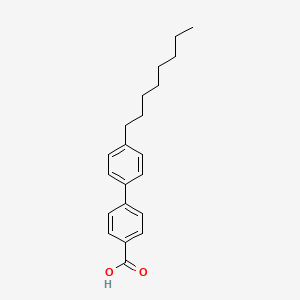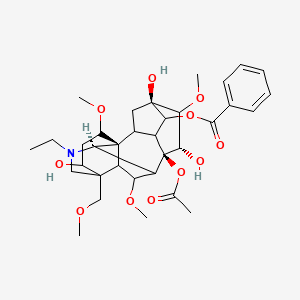
Aconitine
Vue d'ensemble
Description
Aconitine is an alkaloid with a diterpenoid structure that occurs naturally in the roots of Aconitum napellus (Ranunculaceae), or the monkshood plant . It is the principal alkaloid in the A. napellus root .
Synthesis Analysis
The synthesis of this compound involves several steps. From ®- (−)-carvone-derived 20, a chiral 2-methylenecyclohexane-1,3,5-triol derivative 19 is first prepared . A substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ -generated nitrone intermediate 25 derived from 19 provides a fully decorated A-ring building block 17 . The first reported synthesis of a fully functionalized this compound AE fragment 16 is achieved from 17 by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .Molecular Structure Analysis
This compound is a C19-norditerpenoid, based on its presence of this C18 carbon . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . This compound is also soluble in mixtures of alcohol and water if the concentration of alcohol is high enough .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ -generated nitrone intermediate . This provides a fully decorated A-ring building block . The synthesis of a fully functionalized this compound AE fragment is achieved by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .Physical And Chemical Properties Analysis
This compound has a molecular formula of C34H47NO11 and a molecular weight of 645.75 . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . This compound is also soluble in mixtures of alcohol and water if the concentration of alcohol is high enough .Applications De Recherche Scientifique
Amélioration de la fonction cardiaque
L'aconitine (AC) a montré une capacité à améliorer la fonction cardiaque . Cette propriété en fait un candidat potentiel pour le traitement de diverses affections cardiaques.
Inhibition de la croissance tumorale
L'AC a démontré la capacité d'inhiber la croissance tumorale . Ceci suggère qu'elle pourrait être utilisée dans le développement de thérapies anticancéreuses .
Réduction de l'inflammation
L'AC possède des propriétés anti-inflammatoires . Ceci la rend utile dans le traitement des affections caractérisées par une inflammation .
Fournir des effets analgésiques
L'AC s'est avérée fournir des effets analgésiques . Ceci signifie qu'elle pourrait potentiellement être utilisée dans la gestion de la douleur .
Anti-virus et immunorégulation
L'AC a montré des effets anti-viraux et d'immunorégulation . Ceci suggère qu'elle pourrait être utilisée dans le traitement des infections virales et des troubles immunitaires.
Insecticide
L'AC s'est avérée avoir des propriétés insecticides . Ceci suggère qu'elle pourrait être utilisée dans le développement de pesticides plus sûrs et plus respectueux de l'environnement.
Inhibition de la synthèse des androgènes
L'AC s'est avérée inhiber la synthèse des androgènes . Ceci suggère des applications potentielles dans le traitement des affections liées aux niveaux d'androgènes.
Traitement de la fièvre rhumatismale et des maux de tête
Les plantes Aconitum, dont est dérivée l'AC, ont été signalées pour traiter la fièvre rhumatismale et les maux de tête . Ceci suggère des applications potentielles de l'AC dans ces domaines.
Mécanisme D'action
Target of Action
Aconitine, a primary bioactive diterpene alkaloid derived from Aconitum L plants , primarily targets the voltage-gated sodium ion channels . These channels are heteromeric glycoproteins found in the membrane of cells in excitable tissue, such as muscles and neurons . They are highly selective for sodium ions, open rapidly to depolarize the membrane, and close to repolarize the membrane .
Mode of Action
This compound binds to the receptor at the neurotoxin binding site 2 on the alpha-subunit of the channel protein . This binding results in a sodium-ion channel that stays open longer . This compound suppresses the conformational change in the sodium-ion channel from the active state to the inactive state . This leads to a depolarizing shift of the resting membrane potential and causes repetitive firing of action potentials in excitable membranes .
Biochemical Pathways
This compound affects several biochemical pathways. It activates voltage-dependent Na+ channels in the thymus, promoting thymic T cell development . It also inhibits Bcl-2 gene expression and activates the downstream gene Caspase-3 to promote tumor cell apoptosis through the regulation of the NF-κB signaling pathway .
Pharmacokinetics
It is known that this compound and its intermediate derivatives undergo metabolic conversion into derivatives with benzoyl- or amine-diterpenoid structures . This process likely occurs primarily in the mucosa of the gastrointestinal tract, liver, and plasma .
Result of Action
This compound has several molecular and cellular effects. It has been shown to lead to a significant reduction in tumor cell proliferation, a noteworthy increase in the rate of apoptosis among tumor cells, a decrease in the thymus index, and a reduction in the expression level of Bcl-2 . It also induces neurotoxicity by modulating multiple pathways, including the MAPK signaling pathway and AKT protein-related pathway, disrupting cell membrane integrity, impairing mitochondrial function, affecting cellular energy metabolism, and inducing apoptosis .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Aconitine is a C19-norditerpenoid . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . Like many other alkaloids, the basic nitrogen atom in one of the six-membered ring structure of this compound can easily form salts and ions, giving it affinity for both polar and lipophilic structures (such as cell membranes and receptors) and making it possible for the molecule to pass the blood–brain barrier .
Cellular Effects
This compound has been reported to exhibit anti-cancerous activity in mice gastric cancer cells and S180 cells, as well as has the ability to inhibit spontaneous metastasis of Lewis lung cancer cells . It has also been shown to cause a significant reduction in tumor cell proliferation, a noteworthy increase in the rate of apoptosis among tumor cells, a decrease in the thymus index, and a reduction in the expression level of Bcl-2 .
Molecular Mechanism
This compound binds to the channel at the neurotoxin binding site 2 on the alpha subunit (the same site bound by batrachotoxin, veratridine, and grayanotoxin). This binding results in a sodium-ion channel that stays open longer. This compound suppresses the conformational change in the sodium-ion channel from the active state to the inactive state .
Temporal Effects in Laboratory Settings
This compound has been studied extensively, but the investigation of appropriate in vivo pharmacokinetic model are limited . Researchers have discovered several approaches that can effectively mitigate the toxic and side effects of this compound while enhancing its pharmacological efficacy .
Dosage Effects in Animal Models
In different mice pain models, this compound treatment at concentration of 0.3 mg/kg and 0.9 mg/kg improved the pain thresholds of mice similar to the positive drug aspirin at the concentration of 200 mg/kg . These results demonstrated that this compound treatment revealed significant analgesic effects in both acute thermal stimulus pain model and chemically-induced visceral pain model .
Metabolic Pathways
This compound exhibits a highly intricate biological metabolism, primarily occurring in the liver, stomach, and intestine . The metabolic process involves the catalysis of a hydrolysis reaction by carboxylesterase . Notably, the identification of hydroxylation, deoxidation, and demethylation products through liquid chromatography-mass spectrometry has been reported .
Transport and Distribution
The critical role of uptake transporters mediating the transport of this compound alkaloids into the liver and the kidneys has been investigated . The resulting data suggest that the uptake transporters are involved in the exposure to this compound either in the liver or kidneys, and that liquorice may exhibit detoxification effects by inhibiting the function of those transporters .
Subcellular Localization
Given its interaction with sodium-ion channels, it is likely to be found in the cell membrane where these channels are located
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aconitine involves several steps, including the synthesis of key intermediates and the final coupling reaction to form the target compound.", "Starting Materials": [ "Benzoyl chloride", "Acetic anhydride", "Methylamine", "Propionyl chloride", "Benzaldehyde", "Acetone", "Acetic acid", "Ethylamine", "Acetyl chloride", "Phenylacetic acid", "Methanol", "Sodium borohydride", "Methanesulfonic acid", "Triethylamine", "Tetrahydrofuran", "Sodium hydroxide", "Hydrochloric acid", "Potassium carbonate", "Diethyl ether", "Sodium bicarbonate", "Chloroform", "Hexane", "Ethyl acetate", "Water" ], "Reaction": [ "Synthesis of benzoylmethylamine: benzoyl chloride + methylamine -> benzoylmethylamine", "Synthesis of benzoylpropionylmethylamine: benzoylmethylamine + propionyl chloride -> benzoylpropionylmethylamine", "Synthesis of benzoylaconine: benzoylpropionylmethylamine + benzaldehyde -> benzoylaconine", "Synthesis of aconitine: benzoylaconine + acetic anhydride + acetone + acetic acid -> aconitine", "Optional steps for further purification: aconitine + methanol + sodium borohydride -> diacetylaconitine, diacetylaconitine + methanesulfonic acid + triethylamine -> aconitine, aconitine + tetrahydrofuran + sodium hydroxide -> aconitine, aconitine + hydrochloric acid + potassium carbonate + diethyl ether -> aconitine, aconitine + sodium bicarbonate + chloroform + hexane + ethyl acetate + water -> aconitine" ] } | |
Numéro CAS |
302-27-2 |
Formule moléculaire |
C34H47NO11 |
Poids moléculaire |
645.7 g/mol |
Nom IUPAC |
[(1S,4R,5R,7S,8R,9R,10R,13R,16S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19?,20?,21-,22?,23-,24-,25?,26+,27-,28+,29?,31-,32+,33-,34+/m0/s1 |
Clé InChI |
XFSBVAOIAHNAPC-UHVGQKBVSA-N |
SMILES isomérique |
CCN1C[C@@]2(C(C[C@@H]([C@]34[C@H]1[C@H]([C@@H](C23)OC)[C@]5([C@H](C([C@]6(CC4C5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC(=O)C)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
SMILES canonique |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
Apparence |
Solid powder |
melting_point |
204.0 °C |
Autres numéros CAS |
302-27-2 |
Pictogrammes |
Acute Toxic |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acetylbenzoyl aconine Acetylbenzoyl-aconine Acetylbenzoylaconine Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)- Aconitine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



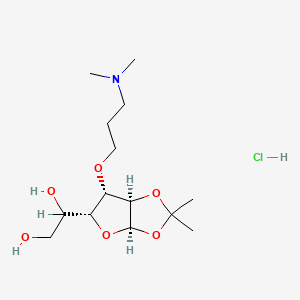
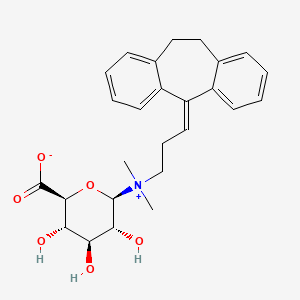
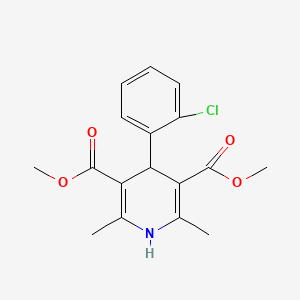

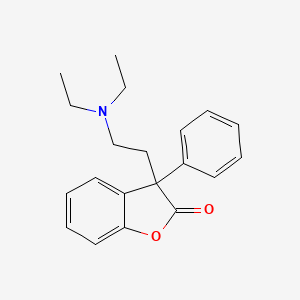


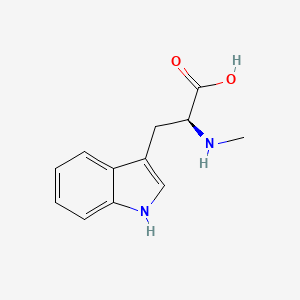
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
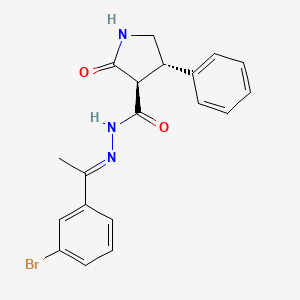

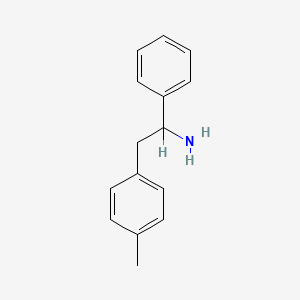
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
